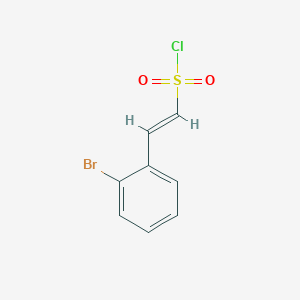

2-(2-Bromophenyl)ethene-1-sulfonyl chloride

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 2-bromophenyl ethene with sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

2-(2-Bromophenyl)ethene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Addition Reactions: It can react with alkenes or alkynes to form addition products.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride typically involves the reaction of brominated phenyl compounds with sulfonyl chlorides under specific conditions. This process can be optimized through various methodologies, including:

- Electrophilic Aromatic Substitution : This method allows for the introduction of the sulfonyl chloride group onto the aromatic ring.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form carbon-carbon bonds with other organic substrates.

Pharmaceutical Chemistry

One of the primary applications of this compound is in pharmaceutical chemistry, where it serves as an intermediate in the synthesis of bioactive compounds. For instance, it has been utilized in the development of:

- Antibiotics : The compound has been used to synthesize sulfonamide antibiotics, which are effective against a broad spectrum of bacterial infections.

- Anticancer Agents : Research has shown that derivatives of this compound exhibit cytotoxic activity against cancer cell lines.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that modifying this compound can lead to compounds with enhanced anticancer properties. The synthesized derivatives were tested against various cancer cell lines, showing significant inhibition rates compared to standard treatments.

Material Science

In material science, this compound is used to develop new polymers and materials with specific properties such as thermal stability and chemical resistance. Its sulfonyl chloride group allows for further functionalization, leading to materials suitable for:

- Coatings : Providing protective layers against environmental degradation.

- Adhesives : Enhancing bonding strength in various applications.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical Chemistry | Synthesis of antibiotics | Broad-spectrum efficacy against bacteria |

| Development of anticancer agents | Enhanced cytotoxicity | |

| Material Science | Production of coatings | Increased durability and resistance |

| Formulation of adhesives | Improved bonding strength |

Mecanismo De Acción

The mechanism of action of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparación Con Compuestos Similares

2-(2-Bromophenyl)ethene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

2-Bromobenzenesulfonyl chloride: Similar in structure but lacks the ethene group.

1-Bromoethene-1-sulfonyl fluoride: Contains a fluoride group instead of chloride and has different reactivity profiles

Actividad Biológica

2-(2-Bromophenyl)ethene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by a bromophenyl group attached to an ethene moiety. Its chemical formula is , with a molecular weight of approximately 281.55 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the synthesis of biologically active molecules.

The biological activity of this compound is primarily attributed to its reactivity as a sulfonyl chloride. It can interact with various proteins and enzymes, potentially affecting their function through mechanisms such as:

- Hydrogen Bonding : The compound may form hydrogen bonds with target biomolecules, influencing their structural conformation and activity.

- Van der Waals Forces : These interactions contribute to the stabilization of enzyme-compound complexes, altering enzymatic activity.

Pharmacokinetics

The physicochemical properties of this compound, including its solubility and stability, play a crucial role in its bioavailability. The compound is typically stored under dry and dark conditions to maintain stability, as exposure to moisture can lead to hydrolysis and reduced efficacy.

Biological Activity

While specific biological activities of this compound are not extensively documented, its potential applications in medicinal chemistry suggest several areas of interest:

- Antimicrobial Properties : Investigations indicate that compounds similar to this compound may exhibit antimicrobial activities, making them candidates for further research in this area.

- Anticancer Properties : The compound's ability to modulate enzymatic activity suggests potential anticancer applications, particularly in targeting specific cancer-related pathways.

Case Studies and Research Findings

Research has highlighted the interactions of sulfonyl chlorides in biological systems. A study focusing on similar compounds found that they can inhibit enzyme activities involved in critical biochemical pathways. For example:

- Inhibition Studies : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . This suggests that this compound could be explored for similar inhibitory effects.

Comparative Analysis

The following table summarizes the similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Bromobenzenesulfonyl chloride | Lacks the ethene group | |

| 1-Bromoethene-1-sulfonyl fluoride | Contains a fluoride instead of chloride | |

| 2-(3-Bromophenyl)ethene-1-sulfonyl chloride | Different bromine position on the phenyl ring | |

| 2-(2-bromo-5-fluorophenyl)ethane-1-sulfonyl chloride | Contains both bromine and fluorine substituents |

Propiedades

IUPAC Name |

(E)-2-(2-bromophenyl)ethenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGLZZVAFCEKFJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.